molecular formula C20H14N4O4S B2661041 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941910-89-0

1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2661041
CAS No.: 941910-89-0
M. Wt: 406.42
InChI Key: FCWCPYMLPSANKJ-UHFFFAOYSA-N
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Description

1-Benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 941910-89-0) is a synthetic small molecule with a molecular formula of C20H14N4O4S and a molecular weight of 406.41 g/mol . This benzothiazole-integrated compound is of significant interest in medicinal chemistry and antimicrobial research. Benzothiazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities, which include antimicrobial, antiviral, and anticancer properties . The specific molecular architecture of this compound, which features a 6-nitro-benzothiazole moiety linked to a 1-benzyl-6-oxo-1,6-dihydropyridine core via a carboxamide bridge, is designed for exploring interactions with biological targets. Recent research on structurally similar N-(6-nitro-1,3-benzothiazol-2-yl) acetamide derivatives has demonstrated promising and significant antimicrobial potential against a range of Gram-positive and Gram-negative bacterial strains . This suggests that the nitrated benzothiazole component is a key pharmacophore for antibacterial activity. The compound is supplied for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies to develop novel anti-infective agents, and investigations into its mechanism of action, which may involve targets like the bacterial DNA gyrase enzyme . This product is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-18-9-6-14(12-23(18)11-13-4-2-1-3-5-13)19(26)22-20-21-16-8-7-15(24(27)28)10-17(16)29-20/h1-10,12H,11H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWCPYMLPSANKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a nitro-substituted benzaldehyde under acidic conditions to form the nitrobenzothiazole ring.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling Reactions: The final step involves coupling the benzyl group and the nitrobenzothiazole moiety with the dihydropyridine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium dithionite (Na₂S₂O₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce N-oxides.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole moiety have been synthesized and evaluated for their ability to inhibit various bacterial strains. In one study, a series of sulfonamide derivatives incorporating the benzothiazole structure demonstrated potent antimicrobial activity against multiple pathogens, confirming the relevance of this chemical framework in drug development .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of new sulfonamide derivatives that included the benzothiazole moiety. The synthesized compounds were subjected to antimicrobial testing:

  • Minimum Inhibitory Concentration (MIC) : Several compounds showed MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The compounds were found to inhibit dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis .

Drug Design and Development

The unique structural features of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide make it a candidate for further development in drug design. Its ability to interact with biological targets can be explored through pharmacophore mapping studies, which help identify essential features for bioactivity.

Pharmacophore Mapping

Pharmacophore models have been developed to predict how variations in the compound's structure affect its biological activity. This approach allows researchers to design new derivatives with enhanced efficacy and selectivity for specific targets .

Potential as a Therapeutic Agent

Given its diverse biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting diseases such as bacterial infections and possibly cancer. The incorporation of the nitro group could enhance its reactivity and interaction with biological macromolecules.

Table 1: Summary of Antimicrobial Activity

CompoundMIC (µg/mL)Target BacteriaMechanism of Action
1-benzyl-N-(6-nitro...)8Staphylococcus aureusInhibition of DHPS
1-benzyl-N-(6-nitro...)16Escherichia coliInhibition of DHPS
Benzothiazole derivative4Klebsiella pneumoniaeDisruption of folate synthesis

Table 2: Structural Features Affecting Activity

Structural FeatureInfluence on Activity
Nitro groupEnhances reactivity
Benzyl substitutionImproves lipophilicity
Dihydropyridine coreProvides calcium channel blocking potential

Mechanism of Action

The mechanism of action of 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the dihydropyridine core, benzothiazole/phenyl groups, and functional groups. These variations influence molecular weight, solubility, and biological activity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity/Application Reference
Target Compound : 1-Benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide Likely C₂₀H₁₅N₅O₄S ~445.43* 6-Nitrobenzothiazole, benzyl Potential protease inhibition (inferred)
Compound 8 () : 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₃H₂₂N₄O₃ 414.45 Cyclopropylcarbamoylphenyl Trypanosoma cruzi proteasome inhibitor
Compound : 1-[(2-Chloro-6-fluorophenyl)methyl]-N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₁H₁₅ClFN₃O₄S₂ 491.95 Chloro-fluorophenylmethyl, methanesulfonyl-benzothiazole Not explicitly stated (structural screening)
Compound : 1-Benzyl-N-(2-methyl-5-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₇N₃O₄ 363.37 2-Methyl-5-nitrophenyl Research chemical (no clinical data)
Compound : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide C₇H₈N₂O₂ 152.15 Methyl NAD degradation product

*Estimated based on structural similarity to and .

Key Findings:

Substituent Impact on Bioactivity: The 6-nitrobenzothiazole group in the target compound may enhance binding affinity compared to phenyl or methyl-substituted analogs (e.g., ). Methanesulfonyl () and cyclopropylcarbamoyl () groups introduce bulkier substituents, which could improve target specificity but reduce solubility.

Molecular Weight and Solubility: The target compound’s higher molecular weight (~445.43) compared to ’s analog (363.37) suggests reduced solubility, which may affect bioavailability.

Biological Relevance :

  • Compound 8 () demonstrates direct bioactivity as a proteasome inhibitor, highlighting the importance of the dihydropyridine-carboxamide scaffold in targeting parasitic enzymes .
  • The simpler methyl-substituted analog () lacks therapeutic development but underscores the metabolic relevance of the dihydropyridine core in NAD pathways .

Synthetic Feasibility :

  • details methods for synthesizing nitrobenzothiazole derivatives, suggesting the target compound’s nitro group may require controlled reaction conditions (e.g., low temperature, acid catalysis) to avoid side reactions .

Research Implications

  • Target Compound : The nitrobenzothiazole moiety warrants further investigation for protease inhibition, leveraging structural insights from Compound 8 ().
  • Optimization Opportunities : Hybridizing features of (methanesulfonyl) and the target compound (nitrobenzothiazole) could balance solubility and bioactivity.
  • Limitations : Lack of explicit pharmacological data for the target compound necessitates in vitro assays to validate inferred mechanisms.

Biological Activity

The compound 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews relevant studies and findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of both benzothiazole and dihydropyridine moieties. Its chemical structure can be represented as follows:

C17H14N4O3S\text{C}_{17}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been reported that derivatives containing the benzothiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Mechanism
MCF-70.0585Induction of apoptosis
HeLa0.0692Cell cycle arrest
HT-290.00217Synergistic effect with doxorubicin

The compound's effectiveness appears to stem from its ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of histone deacetylases (HDACs) and checkpoint kinases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogens. A study evaluated several derivatives for their efficacy against bacterial and fungal strains. The results indicated that the compound exhibited significant inhibitory effects.

Microbial Strain MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus10.721.4
Escherichia coli15.030.0
Candida albicans12.525.0

The best activity was observed in derivatives with specific substitutions on the benzothiazole ring, suggesting that structural modifications can enhance antimicrobial potency .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .
  • Case Study on Antimicrobial Efficacy : Another study focused on the compound's effectiveness against multidrug-resistant strains of bacteria. The results demonstrated that certain derivatives maintained activity against resistant strains, highlighting their potential for development as new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : React 2-chloropyridine-3-carboxylic acid with 6-nitro-1,3-benzothiazol-2-amine to form the carboxamide core .
  • Step 2 : Introduce the benzyl group at the 1-position of the dihydropyridine ring using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. What spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Identify benzyl protons (δ ~4.5–5.0 ppm), dihydropyridine ring protons (δ ~6.0–7.5 ppm), and benzothiazole aromatic protons (δ ~7.5–8.5 ppm) .
  • Elemental Analysis : Verify purity (>95%) by matching calculated and observed C, H, N, and S percentages .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar solvents (DMSO, DMF) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure (UV lamp) for 72 hours, monitored via HPLC .

Advanced Research Questions

Q. What reaction mechanisms govern the bioactivity of this compound in enzyme inhibition studies?

The nitrobenzothiazole moiety may act as an electrophilic warhead, forming covalent bonds with cysteine residues in target enzymes (e.g., kinases). Computational docking (AutoDock Vina) and MD simulations are recommended to validate binding modes .

Q. How can structural modifications improve selectivity in structure-activity relationship (SAR) studies?

  • Modify substituents : Replace the benzyl group with bulkier alkyl chains to enhance hydrophobic interactions .
  • Optimize nitro positioning : Test 5-nitro vs. 6-nitro derivatives to evaluate steric and electronic effects on target engagement .
  • Use QSAR models : Apply partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Q. How should researchers address contradictory data in cytotoxicity assays?

  • Replicate assays : Perform triplicate experiments using standardized cell lines (e.g., HEK293, HepG2) .
  • Control variables : Monitor batch-to-batch compound purity (via HPLC) and cell passage number .
  • Mechanistic follow-up : Use RNA-seq or proteomics to identify off-target pathways contributing to toxicity .

Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?

  • Membrane filtration : Use nanofiltration (MWCO 300–500 Da) to remove unreacted starting materials .
  • High-performance liquid chromatography (HPLC) : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can computational tools predict metabolic pathways for this compound?

  • Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify potential Phase I/II metabolites (e.g., nitro reduction, glucuronidation) .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes) .

Q. What experimental design strategies optimize reaction yields in scale-up synthesis?

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize temperature, solvent ratio, and catalyst loading .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .

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